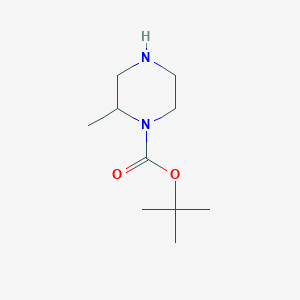

1-Boc-2-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATRVIMZZZVHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568013 | |

| Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120737-78-2 | |

| Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-2-Methylpiperazine: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-methylpiperazine, a chiral derivative of piperazine, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, including a stereocenter adjacent to a nucleophilic nitrogen and an orthogonally protected secondary amine, provide a versatile platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview of (S)-1-Boc-2-methylpiperazine, including its chemical identity, physicochemical properties, synthesis, and pivotal role in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.

Core Chemical Identifiers

The fundamental identifiers for (S)-1-Boc-2-methylpiperazine are essential for its accurate sourcing and application in research and development.

| Identifier | Value | Source(s) |

| CAS Number | 169447-70-5 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| IUPAC Name | tert-butyl (2S)-2-methylpiperazine-1-carboxylate | [2] |

| Synonyms | (S)-tert-Butyl 2-methylpiperazine-1-carboxylate, (S)-N-Boc-2-methylpiperazine, (S)-1-Boc-2-methl-piperazine | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-Boc-2-methylpiperazine is crucial for its handling, reaction optimization, and formulation.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 268.7±15.0 °C (Predicted) | [3] |

| Density | 0.997±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol and methanol. | [4] |

| pKa | 8.49±0.40 (Predicted) | [3] |

| SMILES | C[C@H]1CNCCN1C(=O)OC(C)(C)C | [2] |

| InChIKey | DATRVIMZZZVHMP-QMMMGPOBSA-N | [2] |

Synthesis and Mechanistic Insights

The regioselective mono-N-Boc protection of (S)-2-methylpiperazine is a critical transformation that enables its use as a versatile building block. A common and efficient method involves a carefully orchestrated sequence of reactions to ensure the Boc group is introduced at the less sterically hindered N1 position.

Experimental Protocol: Regioselective N-Boc Protection

This protocol details a widely used method for the synthesis of (S)-1-Boc-2-methylpiperazine.[5]

Materials:

-

(S)-2-methylpiperazine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous THF.

-

Add n-butyllithium (2.0 eq) to the solution at room temperature and stir for 30 minutes.

-

Add tert-butyldimethylsilyl chloride (1.0 eq) and continue stirring for 1 hour.

-

Introduce di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture and stir for an additional hour.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product via flash chromatography to yield (S)-1-N-Boc-2-methylpiperazine.

Rationale Behind the Synthetic Strategy

The success of this synthesis hinges on the strategic use of reagents to control the regioselectivity of the Boc protection.

Caption: A workflow diagram illustrating the key steps in the regioselective synthesis of (S)-1-Boc-2-methylpiperazine.

-

Role of n-Butyllithium (n-BuLi): The two nitrogen atoms in (S)-2-methylpiperazine have different steric environments. The N1 nitrogen is less sterically hindered than the N4 nitrogen, which is adjacent to the methyl group. However, direct reaction with (Boc)₂O can lead to a mixture of N1- and N4-protected products, as well as the di-protected species. The use of a strong base like n-BuLi deprotonates both nitrogen atoms, increasing their nucleophilicity.

-

The Crucial Role of TBDMSCl: The introduction of a bulky silyl protecting group, tert-butyldimethylsilyl (TBDMS), is the key to achieving high regioselectivity. The silyl group preferentially reacts with the less sterically hindered N4-anion. This transient protection of the N4 position effectively blocks it from reacting with the subsequently added (Boc)₂O. Silyl groups are known to influence reactivity and selectivity in organic synthesis, and in this case, the steric bulk of the TBDMS group directs the acylation to the desired nitrogen.[6][7]

-

Regioselective Boc-protection: With the N4 position temporarily shielded, the (Boc)₂O is directed to the more accessible N1 nitrogen, leading to the desired (S)-1-Boc-2-methylpiperazine as the major product. The subsequent aqueous workup removes the silyl protecting group.

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The introduction of a chiral center, as in (S)-1-Boc-2-methylpiperazine, allows for fine-tuning of the molecule's three-dimensional structure, which can significantly enhance its binding affinity and selectivity for biological targets.[1]

As a Chiral Building Block in CNS Drug Discovery

Piperazine derivatives are widely used in the development of drugs targeting the central nervous system due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[9] The stereochemistry of substituents on the piperazine ring can have a profound impact on the pharmacological activity of these compounds. For instance, in the development of muscarinic M2 selective ligands, the (R)-2-methyl-substituted piperazines showed significantly enhanced levels of acetylcholine after oral administration in preclinical models, highlighting the importance of the methyl group's stereochemistry.[10]

In the Synthesis of Kinase Inhibitors

In the Development of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an important therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[13] (S)-1-Boc-2-methylpiperazine has been utilized in the synthesis of pyrazolo[3,4-b]pyridine-based dual pharmacophores that act as PDE4-muscarinic antagonists.[1] The chiral methyl group in the piperazine ring can provide specific steric and electronic interactions within the PDE4 active site, contributing to the compound's potency and selectivity.

Caption: A conceptual diagram illustrating the role of (S)-1-Boc-2-methylpiperazine in structure-activity relationship studies.

Conclusion

(S)-1-Boc-2-methylpiperazine is a high-value chiral building block with significant applications in drug discovery and development. Its well-defined stereochemistry and the versatility of the Boc-protected piperazine scaffold make it an indispensable tool for medicinal chemists. The ability to introduce a chiral center with a specific orientation allows for the exploration of three-dimensional chemical space, leading to the development of more potent, selective, and safer therapeutics. As the demand for novel drugs with improved pharmacological profiles continues to grow, the importance of chiral intermediates like (S)-1-Boc-2-methylpiperazine in the synthesis of next-generation medicines is set to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 10081508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-N-Boc-2-methylpiperazine | 170033-47-3 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Chiral Piperazine Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-1-Boc-2-methylpiperazine

The piperazine ring is a quintessential heterocyclic motif, widely recognized by medicinal chemists as a "privileged scaffold."[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate basicity (pKa), which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] When chirality is introduced, as in the case of (R)-1-Boc-2-methylpiperazine, the resulting building block offers a three-dimensional architecture that is invaluable for creating stereospecific interactions with biological targets.

(R)-1-Boc-2-methylpiperazine is a highly versatile chiral intermediate used in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system (CNS) and in the development of kinase inhibitors.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for regioselective functionalization of the second nitrogen, a crucial feature for controlled, multi-step syntheses.[5][6] This guide provides a comprehensive technical overview of a reliable synthetic route to (R)-1-Boc-2-methylpiperazine and the rigorous analytical methods required to validate its structure, purity, and stereochemical integrity.

Part 1: Enantioselective Synthesis

The synthesis of enantiomerically pure 2-substituted piperazines can be approached through several strategic paradigms: classical resolution of a racemate[7], asymmetric synthesis to build the chiral center[8][9], or, most commonly for scalability, synthesis from the chiral pool.[10] The latter approach, which utilizes readily available and optically pure starting materials like α-amino acids, offers a robust and cost-effective pathway.[10][11]

The following section details a field-proven, multi-step synthesis starting from (R)-Alanine. The causality behind each transformation is explained to provide a deeper understanding of the process.

Synthetic Pathway Workflow

Caption: Synthetic route from (R)-Alanine to the target compound.

Detailed Experimental Protocol

Step 1: Reduction of (R)-Alanine to (R)-Alaninol

-

Rationale: The carboxylic acid of the starting amino acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Procedure:

-

Suspend LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂) and cool to 0 °C.

-

Slowly add a solution of (R)-Alanine (1.0 eq.) in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aq. NaOH, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield (R)-alaninol, which can often be used without further purification.

-

Step 2: N-Protection of (R)-Alaninol

-

Rationale: The primary amine is protected with a carboxybenzyl (Cbz) group. This group is stable under the conditions of the subsequent steps and can be cleanly removed via hydrogenolysis.

-

Procedure:

-

Dissolve (R)-alaninol (1.0 eq.) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate.

-

Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

-

Stir vigorously at room temperature for 12-16 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (Silica gel, ethyl acetate/hexanes) to obtain N-Cbz-(R)-alaninol.

-

Step 3: Mesylation and Cyclization to form the Piperazine Ring

-

Rationale: The hydroxyl group is converted into a good leaving group (mesylate). This is followed by an Sₙ2 reaction with an appropriately protected ethylenediamine derivative and subsequent intramolecular cyclization to form the piperazine ring. This multi-step process is often performed in a one-pot or sequential manner. A practical approach involves reacting the activated amino alcohol with a suitable diamine precursor.[10]

-

Procedure:

-

Dissolve N-Cbz-(R)-alaninol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise and stir for 1-2 hours.

-

In a separate flask, prepare a solution of N-Boc-ethylenediamine (1.1 eq.) in DCM.

-

Add the activated mesylate solution to the N-Boc-ethylenediamine solution and stir at room temperature for 24 hours.

-

Heat the reaction to reflux to promote intramolecular cyclization.

-

After cooling, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. The crude product contains the orthogonally protected piperazine.

-

Step 4: Deprotection and Final Boc-Protection

-

Rationale: The Cbz group is selectively removed by catalytic hydrogenation, leaving the free secondary amine. The resulting (R)-2-methylpiperazine is then carefully reacted with di-tert-butyl dicarbonate ((Boc)₂O) to install the Boc group on the less sterically hindered N1 nitrogen.[6]

-

Procedure:

-

Dissolve the crude protected piperazine from the previous step in methanol or ethanol.

-

Add Palladium on carbon (10 wt. % Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through Celite and concentrate the filtrate to yield crude (R)-2-methylpiperazine.

-

Dissolve the crude (R)-2-methylpiperazine (1.0 eq.) in DCM and cool to 0 °C.

-

Add a solution of (Boc)₂O (1.05 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield pure (R)-1-Boc-2-methylpiperazine.

-

Part 2: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and, most importantly, the enantiomeric integrity of the final product. Each technique provides a piece of a self-validating system, ensuring the material meets the high standards required for drug development.

Summary of Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to Boc protons (~1.45 ppm), methyl protons (~1.10 ppm, doublet), and piperazine ring protons (multiplets, ~2.6-4.0 ppm).[12] |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperazine ring carbons (~40-55 ppm), and methyl carbon (~15 ppm). |

| Mass Spec (ESI+) | m/z | 201.16 [M+H]⁺ (Calculated for C₁₀H₂₀N₂O₂: 200.28).[4][13][14] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3340 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate). |

| Chiral HPLC | Enantiomeric Excess (e.e.) | >99% for the (R)-enantiomer compared to a racemic or (S)-standard. |

| Optical Rotation | [α]D | Specific rotation value consistent with the (R)-enantiomer (literature values vary with conditions). |

Protocol: Chiral HPLC for Enantiomeric Excess Determination

-

Rationale: Chiral HPLC is the definitive method for quantifying the enantiomeric purity of a chiral compound. A chiral stationary phase (CSP) is used to physically separate the two enantiomers, allowing for their individual detection and quantification.

-

Procedure:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is commonly effective.

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a solution of the synthesized (R)-1-Boc-2-methylpiperazine in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100. A racemic standard should be run to confirm the identity of each enantiomeric peak.

-

Overall Synthesis and Characterization Workflow

Caption: Workflow from synthesis to final quality control.

Conclusion

(R)-1-Boc-2-methylpiperazine stands as a valuable and versatile chiral building block in modern drug discovery. The synthetic route presented, based on established chemical principles and leveraging the chiral pool, provides a reliable and scalable method for its production. As demonstrated, this synthesis must be coupled with a rigorous and multi-faceted analytical characterization plan. This ensures that the final compound's structure, purity, and stereochemical fidelity are unequivocally confirmed, providing researchers and drug development professionals with the high-quality material necessary to advance the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-1-N-Boc-2-methylpiperazine | 170033-47-3 [chemicalbook.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 12. (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR spectrum [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. (R)-1-Boc-2-methyl-piperazine | VSNCHEM [vsnchem.com]

tert-butyl 2-methylpiperazine-1-carboxylate safety and handling

An In-depth Technical Guide to the Safe Handling of tert-butyl 2-methylpiperazine-1-carboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-butyl 2-methylpiperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure safe and effective laboratory operations.

Chemical Identity and Properties

tert-butyl 2-methylpiperazine-1-carboxylate is a chiral piperazine derivative widely used as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its Boc-protected nitrogen allows for selective functionalization, making it a valuable intermediate in organic synthesis.[1] Understanding its physical and chemical properties is the foundation for safe handling.

Table 1: Physicochemical Properties of tert-butyl 2-methylpiperazine-1-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.28 g/mol | [1][2][3][4] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [1][5] |

| Melting Point | 45-49 °C | [2] |

| Solubility | Data not readily available, general piperazine derivatives have varying solubility in organic solvents. | [2] |

| Stability | Stable under recommended storage conditions.[2] May be sensitive to air, moisture, and heat.[6][7] |

Note: Properties can vary slightly between enantiomers ((R) and (S) forms) and the racemic mixture. The CAS numbers for the (S)-enantiomer is 169447-70-5, for the (R)-enantiomer is 170033-47-3, and for the unspecified isomer is 120737-78-2.[2][3][4][8]

Hazard Identification and GHS Classification

tert-butyl 2-methylpiperazine-1-carboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][8][9] Adherence to these classifications is critical for risk assessment and the implementation of appropriate safety measures.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Warning |

Source(s):[7][8][9][10][11][12]

The primary hazards are associated with direct contact and inhalation. Skin contact may lead to inflammation, itching, redness, and blistering, while eye contact can cause redness, pain, and potential damage.[2] Inhalation of dust or fumes may irritate the respiratory system.[2][9]

Comprehensive Handling and Personel Protection Workflow

A systematic approach to handling is essential to minimize exposure. The following workflow outlines the critical steps from preparation to post-handling procedures, grounded in the principles of laboratory safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a well-ventilated area.

-

Fume Hood: All weighing and transfers of the solid material should be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[13]

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain safe air quality.[9][13]

The causality is clear: by containing the substance at the source, engineering controls prevent the inhalation of irritating dust, which is a primary exposure route.[2][13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are critical for preventing direct contact.

-

Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes and airborne particles.[9][12]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[13] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9][14]

-

Body Protection: A lab coat or chemical-resistant apron is mandatory to protect skin and clothing from contamination.[9][13][14]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of significant dust generation, a NIOSH-approved respirator with a particulate filter is recommended.[9][14]

This multi-layered PPE approach creates a robust barrier, ensuring that the primary routes of exposure—skin, eyes, and respiratory tract—are protected.

Workflow Diagram: Safe Handling Protocol

The following diagram illustrates the logical flow for safely handling tert-butyl 2-methylpiperazine-1-carboxylate.

Caption: A step-by-step workflow for the safe handling of tert-butyl 2-methylpiperazine-1-carboxylate.

Storage and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and preventing accidental exposure or environmental contamination.

Storage Protocols

-

Container: Keep the compound in its original, tightly sealed container to prevent exposure to air and moisture.[2][6][9][14]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][9][14] The storage area should be secure and accessible only to authorized personnel.[2]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to maintain purity.[9]

Waste Disposal

-

Regulations: Dispose of waste materials in accordance with all local, state, and federal regulations.[2][9]

-

Segregation: Do not dispose of this chemical down the drain.[2][11] Collect waste in a designated, properly labeled, and sealed container for hazardous chemical waste.[14]

-

Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and contaminated PPE should also be disposed of as hazardous waste.[14]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following protocols are designed to be immediate and effective, forming a self-validating system by directly addressing the known hazards of the compound.

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][9][15] If skin irritation occurs or persists, get medical advice.[2][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9][10] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.[9][12]

-

Ventilate: Ensure the area is well-ventilated, but avoid generating airborne dust.[9][12]

-

Contain: Prevent the spill from entering drains or waterways.[2][11]

-

Clean-up: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation.[9][14] Place the material into a suitable, labeled container for disposal.[9][14] Clean the spill area with an appropriate solvent and then soap and water.

Spill Response Decision Tree

This diagram provides a logical decision-making process for responding to a spill.

Caption: A decision tree for appropriate responses to a chemical spill.

Toxicological and Ecotoxicological Profile

-

Acute Effects: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2] Overexposure may lead to inflammation, characterized by itching, redness, and pain.[2]

-

Chronic Effects: No specific data on long-term exposure or carcinogenicity (IARC, NTP, OSHA) is currently available.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. aksci.com [aksci.com]

- 3. tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 10081508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 15087784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate | 170033-47-3 | TCI Deutschland GmbH [tcichemicals.com]

- 6. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]

- 7. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate | 170033-47-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 10262201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate, 1G | Labscoop [labscoop.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aaronchem.com [aaronchem.com]

- 13. ycdehongchem.com [ycdehongchem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate | 170033-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

solubility of 1-Boc-2-methylpiperazine in common lab solvents

An In-Depth Technical Guide to the Solubility of 1-Boc-2-methylpiperazine for Researchers and Drug Development Professionals

Abstract

1-tert-Butoxycarbonyl-2-methylpiperazine (this compound) is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its solubility profile across a range of common laboratory solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of this compound, synthesizes available solubility data, and presents a robust, field-proven protocol for its empirical determination. By grounding theoretical principles in practical application, this document serves as an essential resource for scientists aiming to optimize the use of this versatile intermediate.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that influences a compound's journey from the reaction flask to a potential therapeutic. For a synthetic intermediate like this compound, understanding its solubility is paramount for:

-

Reaction Homogeneity: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction kinetics and yields.

-

Purification Efficiency: Solubility differences are the basis of crystallization and chromatographic separations. A well-characterized solubility profile enables the rational selection of solvent systems for isolating the target compound with high purity.

-

Handling and Storage: Proper solvent selection is necessary for preparing stock solutions and ensuring the long-term stability of the compound.

This guide addresses the specific solubility characteristics of this compound, a molecule whose structure presents a unique interplay of polar and nonpolar features. The presence of the piperazine ring with its secondary amine offers a site for hydrogen bonding, while the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and the methyl substituent introduce significant nonpolar character.

Physicochemical Properties of this compound

A compound's fundamental physical properties provide the first clues to its solubility behavior. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][4][5] |

| Molecular Weight | 200.28 g/mol | [3][5] |

| Physical Form | Solid, Solid-Liquid Mixture, or Oil | [3][4] |

| Boiling Point | ~268.7 °C at 760 mmHg | [3][4] |

| Density | ~0.997 g/cm³ | [3][4] |

| pKa (Predicted) | 8.49 ± 0.40 | [4] |

Note: The reported physical form varies across suppliers, which may be attributable to the presence of residual solvents or polymorphic forms. Researchers should handle the material as received and note its initial state.

Theoretical Solubility Profile & Reported Data

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] The molecular structure of this compound features both a polar secondary amine (a hydrogen bond donor and acceptor) and a large, nonpolar Boc group. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The free amine on the piperazine ring can engage in hydrogen bonding with protic solvents. However, the bulky Boc group and methyl group will hinder solubility, particularly in water. Solubility is expected to be slight to moderate in alcohols like methanol and ethanol. The parent compound, N-Boc-piperazine, is reported to be soluble in water and methanol.[7][8][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate both the polar and nonpolar portions of the molecule. Good solubility is generally expected in solvents like DMSO and THF.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The large nonpolar surface area of the Boc group suggests some affinity for nonpolar solvents. However, the polar piperazine ring will limit solubility. It is expected to be poorly soluble in highly nonpolar solvents like hexanes.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds. Good solubility is anticipated.

Reported Qualitative Data: Published data is limited, but supplier information indicates slight solubility in chloroform and methanol.[4] This aligns with the theoretical profile, suggesting that while solubility exists in polar solvents, it is not extensive.

Experimental Workflow for Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. The following workflow provides a robust method for both qualitative and quantitative solubility assessment.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Protocol A: Qualitative & Semi-Quantitative Solubility Assessment

This initial screen provides a rapid estimation of solubility across a solvent panel.[10][11]

Materials:

-

This compound

-

Glass vials (e.g., 4 mL) with screw caps

-

Magnetic stir plate and stir bars

-

Analytical balance

-

Test solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane, Dimethyl sulfoxide (DMSO).

Procedure:

-

Solvent Addition: Add 2 mL of a chosen solvent to a vial.

-

Initial Solute Addition: Add approximately 5 mg of this compound to the vial. Cap and stir vigorously for 1-2 minutes. Observe if the solid dissolves completely.[11]

-

Incremental Addition: If the solid dissolves, continue adding 5-10 mg portions, vortexing/stirring after each addition, until a persistent solid suspension is observed. Record the total mass added before saturation.

-

Equilibration for Sparingly Soluble Samples: If the initial amount does not dissolve, add a larger, known amount of solid (e.g., 50 mg) to ensure excess. Stir the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[6]

-

Observation: After equilibration, visually inspect the vial. The presence of undissolved solid confirms that the solution is saturated.

-

Classification: Categorize the solubility based on the approximate amount dissolved (e.g., using USP/BP classifications: Very soluble >1000 mg/mL; Freely soluble 100-1000 mg/mL; Soluble 33-100 mg/mL; Sparingly soluble 10-33 mg/mL; Slightly soluble 1-10 mg/mL; Very slightly soluble 0.1-1 mg/mL; Insoluble <0.1 mg/mL).

Protocol B: Quantitative Solubility Determination by HPLC-UV

For precise quantification, analysis of the saturated supernatant via High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol assumes basic familiarity with HPLC operation.[12]

Materials & Equipment:

-

Saturated solutions from Protocol A

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure compatibility with solvents)

-

Mobile Phase: e.g., Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

Procedure:

-

Prepare Calibration Standards:

-

Accurately prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a set of calibration standards (e.g., 250, 100, 50, 10, 1 µg/mL).

-

-

Prepare Saturated Samples:

-

Take the equilibrated, saturated slurries from Protocol A.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully draw off the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

-

Dilute Saturated Samples:

-

Perform a large, accurate dilution of the filtered supernatant. The dilution factor will depend on the expected solubility; start with a 1:100 or 1:1000 dilution into the mobile phase. The goal is to bring the concentration into the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Set up an appropriate HPLC method. For a Boc-protected amine, a UV detection wavelength of ~210-220 nm is a reasonable starting point.

-

Run the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples for analysis.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Discussion & Field-Proven Insights

Causality of Observations: The expected moderate solubility in alcohols and chlorinated solvents, contrasted with poor solubility in water and alkanes, is a direct result of the molecule's structural dichotomy. The Boc group's steric hindrance and lipophilicity dominate, preventing the polar NH group from effectively driving solubility in highly polar, protic solvents like water. Conversely, the polarity of the amine prevents high solubility in nonpolar alkanes.

Self-Validating Protocols: The quantitative protocol contains an intrinsic validation checkpoint. The linearity of the calibration curve (R² > 0.995) confirms the reliability of the analytical method. Furthermore, preparing and analyzing a quality control (QC) sample of a known concentration alongside the unknowns validates the accuracy of the run.

Practical Considerations:

-

Hygroscopicity: Amine-containing compounds can be hygroscopic. Store this compound in a desiccator and handle it in a dry environment to prevent water absorption, which can affect weighing accuracy and solubility measurements.[13]

-

pH Dependence: In aqueous media, the solubility of this compound will be highly pH-dependent. As a base, its solubility will dramatically increase in acidic solutions (pH < pKa) due to the formation of a protonated, water-soluble piperazinium salt.[14][15] Researchers should consider buffering their aqueous systems if pH control is critical.

-

Solvent Purity: Ensure the use of high-purity, anhydrous solvents where appropriate, as trace amounts of water can significantly alter the solubility of a compound in nonpolar organic media.

Conclusion

This compound possesses a complex solubility profile governed by the interplay of its polar amine functionality and its nonpolar protecting group. While qualitative data suggests slight to moderate solubility in common polar organic solvents, precise quantitative data is best obtained empirically. The detailed experimental workflow provided herein offers a robust and reliable framework for researchers to determine the solubility of this key intermediate in any solvent system relevant to their work. This foundational knowledge is indispensable for optimizing reaction conditions, streamlining purification processes, and accelerating the pace of drug development.

References

- 1. (R)-1-N-Boc-2-methylpiperazine | 170033-47-3 [chemicalbook.com]

- 2. This compound | 120737-78-2 [chemicalbook.com]

- 3. This compound | 120737-78-2 [sigmaaldrich.com]

- 4. 120737-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 15087784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40â°c at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]

- 8. N- BOC Piperazine [intersperse.in]

- 9. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. jocpr.com [jocpr.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Boc-2-methylpiperazine

Introduction

1-Boc-2-methylpiperazine (tert-butyl 2-methylpiperazine-1-carboxylate) is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted piperazine core is a privileged scaffold found in numerous pharmacologically active compounds. Accurate structural elucidation and conformational analysis are paramount for understanding its reactivity and role in the synthesis of complex target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose, providing detailed information about the molecular structure, connectivity, and dynamic behavior in solution.

This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the interpretation of chemical shifts, coupling constants, and the underlying principles of conformational dynamics that dictate the appearance of its NMR spectra. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine characterization and in-depth structural analysis.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Section 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex due to several structural features: the chiral center at the C2 position, the presence of the bulky Boc protecting group, and the dynamic nature of the piperazine ring. These factors result in a molecule with no plane of symmetry, rendering most piperazine ring protons diastereotopic and thus chemically non-equivalent.

The spectrum is further complicated by slow-inversion on the NMR timescale of two dynamic processes:

-

Piperazine Ring Inversion: The chair-boat-chair interconversion of the six-membered ring.

-

Amide Bond Rotation: Restricted rotation around the N-C(O) bond of the Boc group due to its partial double-bond character.[1][2]

These phenomena can lead to the presence of multiple conformers (rotamers) in solution, which may interconvert slowly, resulting in significantly broadened signals or even distinct sets of signals for each conformer at room temperature.[1][2]

Table 1: Representative ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

|---|---|---|---|

| ~3.9 - 4.1 | m (br) | 1H | H-2 |

| ~3.0 - 3.2 | m | 2H | H-3eq, H-6eq |

| ~2.6 - 2.9 | m | 3H | H-3ax, H-5ax, H-5eq |

| ~2.4 | br s | 1H | N-H (at position 4) |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) |

| 1.15 | d, J ≈ 6.5 Hz | 3H | C2-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The broad nature of signals is common for this class of compounds.

Interpretation of the ¹H NMR Spectrum:

-

Boc Group (-C(CH₃)₃): A sharp, intense singlet appears around 1.46 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

Methyl Group (C2-CH₃): A doublet is observed around 1.15 ppm, integrating to three protons. This signal is split by the single proton at the C2 position.

-

Piperazine Ring Protons (H-2 to H-6): These protons resonate in the broad and complex region between 2.6 and 4.1 ppm.

-

H-2: This methine proton, adjacent to both a nitrogen atom and the methyl-bearing chiral center, is expected to be the most downfield of the ring protons (excluding those directly on the Boc-substituted nitrogen), appearing as a broad multiplet around 3.9-4.1 ppm.

-

H-3, H-5, H-6: These methylene protons are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal couplings. The signals are often overlapping and broad due to the conformational dynamics mentioned earlier. Protons adjacent to the Boc-substituted nitrogen (H-2, H-6) are generally shifted further downfield compared to those adjacent to the secondary amine (H-3, H-5).

-

-

Amine Proton (N-H): The proton on the N4 nitrogen typically appears as a broad singlet around 2.4 ppm. Its chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Section 2: ¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, ten distinct signals are expected, as all carbon atoms are chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 2: Representative ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Provisional Assignment |

|---|---|

| ~154.7 | C =O (Boc) |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~50.5 | C-6 |

| ~47.0 | C-2 |

| ~46.5 | C-5 |

| ~45.0 | C-3 |

| ~28.4 | -C(C H₃)₃ (Boc) |

| ~15.0 | C2-C H₃ |

Note: These are predicted and representative values. Actual chemical shifts can vary.

Interpretation of the ¹³C NMR Spectrum:

-

Boc Group Carbons: The carbonyl carbon of the Boc group is the most deshielded, appearing significantly downfield around 155 ppm. The quaternary carbon of the tert-butyl group resonates around 80 ppm, and the three equivalent methyl carbons give a sharp signal around 28.4 ppm.

-

Piperazine Ring Carbons (C-2, C-3, C-5, C-6): These carbons appear in the 45-51 ppm range. The carbons bonded to the Boc-substituted nitrogen (C-2 and C-6) are generally shifted slightly downfield relative to the carbons bonded to the secondary amine nitrogen (C-3 and C-5) due to the electron-withdrawing effect of the carbonyl group. The substitution of a methyl group at C-2 also influences the shifts of C-2 and C-3.

-

Methyl Carbon (C2-CH₃): The methyl carbon attached to the ring appears in the upfield region, typically around 15 ppm.

Section 3: Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-15 mg of this compound.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[3]

-

Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Calibration:

-

Spectrometer: Utilize a 400 MHz or 500 MHz NMR spectrometer.[3][4]

-

Locking & Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

3. Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

4. Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.

-

Integrate the ¹H spectrum and perform peak picking for both spectra.

Diagram 1: Standard workflow for NMR analysis.

Section 4: Conformational Dynamics and Their NMR Signature

As introduced, the NMR spectra of N-acylated piperazines like this compound are profoundly influenced by dynamic conformational equilibria.[1]

-

Amide Bond Rotation: The N-C(O) bond of the tert-butoxycarbonyl group has significant double-bond character, which restricts free rotation. This creates a high energy barrier, resulting in two distinct planar rotamers (conformational isomers). At room temperature, the interconversion between these rotamers is often slow on the NMR timescale, leading to the observation of broadened signals or separate signals for each rotamer.

-

Ring Inversion: The piperazine ring predominantly exists in a chair conformation. The interconversion between the two possible chair forms (ring flip) can also be slow, particularly at lower temperatures. The presence of two bulky substituents (Boc and methyl groups) influences the equilibrium position, favoring conformations that minimize steric hindrance.

The combination of these two dynamic processes can result in a complex mixture of up to four major conformers in solution at any given time. Variable-temperature (VT) NMR is a powerful technique to study these dynamics. By increasing the temperature, the rate of interconversion increases, which can cause broadened peaks to sharpen and coalesce into single, averaged signals. From the coalescence temperature, the activation energy barrier (ΔG‡) for the dynamic process can be calculated, providing quantitative insight into the conformational stability.[1][2]

Diagram 2: Conformational equilibria in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information but also reflect the compound's complex conformational behavior in solution. The key spectral signatures include a prominent singlet for the Boc group, a doublet for the C2-methyl group, and a series of complex, often broad, multiplets for the diastereotopic piperazine ring protons. The spectral complexity arises from the interplay of restricted amide bond rotation and piperazine ring inversion, which can be further investigated using techniques like variable-temperature NMR. A thorough understanding of these principles is essential for the accurate interpretation of NMR data and the unambiguous characterization of this important synthetic building block.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jgtps.com [jgtps.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Introduction: The N-Boc-2-Methylpiperazine Scaffold as a Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of N-Boc-2-Methylpiperazine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example of such a scaffold, prized for its structural versatility and favorable pharmacokinetic properties.[1][2][3] The six-membered heterocyclic ring, with its two nitrogen atoms at opposite positions, can be readily modified to fine-tune biological activity, solubility, and receptor-binding interactions.[1][4]

This guide focuses specifically on derivatives of N-Boc-2-methylpiperazine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical synthetic strategy.[2] It allows for the selective functionalization of the second nitrogen, enabling the precise and controlled construction of complex molecules.[5][6] The methyl group at the 2-position introduces a chiral center, providing an additional vector for exploring three-dimensional chemical space and optimizing interactions with biological targets. The unique combination of a reactive secondary amine, a protected amine, and a chiral center makes N-Boc-2-methylpiperazine a cornerstone building block for developing novel therapeutics across diverse disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][4]

This document serves as a technical guide for researchers and drug development professionals, offering insights into the synthesis, mechanisms of action, and biological evaluation of these promising derivatives.

Core Biological Activities and Mechanistic Insights

The structural features of N-Boc-2-methylpiperazine derivatives have been leveraged to develop potent agents targeting a range of diseases. The following sections explore the most prominent of these biological activities.

Anticancer Activity

Piperazine derivatives are integral to many modern cancer therapies, particularly in the realm of kinase inhibitors.[2] A significant number of compounds incorporating this scaffold have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many piperazine derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8] EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that drive cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Piperazine-based inhibitors are often designed to compete with ATP for binding in the kinase domain of EGFR, thereby blocking its activity and halting the oncogenic signaling. The piperazine moiety can be crucial for establishing key interactions within the ATP-binding pocket and for improving the pharmacokinetic properties of the drug.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

role of 1-Boc-2-methylpiperazine in medicinal chemistry

An In-depth Technical Guide to the Role of 1-Boc-2-Methylpiperazine in Medicinal Chemistry

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, this compound, a chiral building block that offers a unique combination of synthetic utility and desirable pharmacological properties. As a Senior Application Scientist, this document will delve into the causality behind its widespread adoption, from its fundamental physicochemical characteristics to its role in shaping the structure-activity relationships (SAR) of complex drug molecules. We will explore its synthesis, the strategic impact of its structural components, and its application in various therapeutic areas, supported by detailed protocols and quantitative data.

The Strategic Importance of the 2-Methylpiperazine Scaffold

The utility of this compound stems from the synergistic contributions of its three core components: the piperazine ring, the C2-methyl group, and the N-Boc protecting group.

The Piperazine Core: A Privileged Scaffold

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-relationship, is a recurring motif in FDA-approved drugs.[3] Its value is rooted in several key attributes:

-

Physicochemical Properties : The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which often improves aqueous solubility and oral bioavailability.[4] The basicity of the nitrogen atoms can be modulated to optimize pharmacokinetic and pharmacodynamic profiles.[1]

-

Structural Rigidity and Versatility : The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for locking in a specific orientation for optimal target binding. Simultaneously, the two nitrogen atoms serve as versatile handles for chemical modification, allowing for the creation of diverse compound libraries.[1][4]

-

CNS Permeability : The piperazine scaffold is a common feature in centrally acting agents, as its structure is often conducive to crossing the blood-brain barrier.[2]

The C2-Methyl Group: A Subtle but Powerful Modulator

The introduction of a single methyl group at the C2 position introduces chirality and exerts a profound influence on the molecule's properties:

-

Stereochemistry and Target Selectivity : The methyl group creates a chiral center, allowing for the synthesis of enantiopure compounds ((R)- and (S)-1-Boc-2-methylpiperazine). This is critical, as biological targets are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause side effects.

-

Conformational Restriction : The steric bulk of the methyl group can influence the preferred conformation of the piperazine ring, potentially pre-organizing the molecule for a more favorable interaction with its biological target.

-

Improved Lipophilicity : The addition of the methyl group increases the molecule's lipophilicity compared to the unsubstituted piperazine. This can enhance membrane permeability and influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

-

Metabolic Blocking : In some cases, a methyl group can be strategically placed to block a site of metabolism, thereby increasing the drug's half-life.

The N-Boc Protecting Group: Enabling Synthetic Precision

The tert-butoxycarbonyl (Boc) group is an essential tool for the synthetic chemist. By temporarily "masking" one of the piperazine nitrogens, it allows for regioselective functionalization of the unprotected secondary amine at the N4 position.[7] This prevents unwanted side reactions and is crucial for the controlled, stepwise construction of complex drug candidates.[1][8] The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a key step in its application. Several methods exist, including asymmetric synthesis from chiral starting materials and the resolution of racemic mixtures.[9][10]

Example Protocol: Synthesis of (S)-1-N-Boc-2-methylpiperazine

The following protocol is adapted from a reported synthesis and demonstrates a common approach to preparing the Boc-protected compound from the chiral piperazine.[11]

Step 1: Deprotonation and Silylation

-

Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution and add n-butyllithium (nBuLi) (2.0 eq) dropwise at room temperature.

-

Stir the solution for 30 minutes.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) to the mixture and stir for 1 hour. This step temporarily protects the second nitrogen, guiding the Boc group to the desired position.

Step 2: Boc Protection

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.

-

Stir for 1 hour at room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under vacuum.

-

Purify the resulting crude product by flash chromatography on silica gel to yield (S)-1-N-Boc-2-methylpiperazine.[11]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the regioselective Boc-protection of 2-methylpiperazine.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery: Case Studies

The 2-methylpiperazine motif is found in numerous drug candidates and approved medicines across various therapeutic areas. The Boc-protected intermediate is a critical starting material for their synthesis.

| Compound/Class | Therapeutic Area | Mechanism of Action / Target | Role of 2-Methylpiperazine Moiety |

| Lomefloxacin | Anti-infective | Fluoroquinolone antibiotic; DNA gyrase (Topoisomerase II) inhibitor[12][13] | The piperazine ring enhances bacterial cell wall penetration and target binding. The methyl group can influence potency and pharmacokinetic properties.[14] |

| M₂ Selective Ligands | CNS / Neurology | Muscarinic M₂ receptor antagonists[10] | The (R)-2-methyl substitution was found to be critical for achieving high potency and selectivity for the M₂ receptor over the M₁ subtype.[10] |

| 5-HT₁ₐ Receptor Ligands | CNS / Psychiatry | Serotonin 1A receptor ligands[15] | Used as a core scaffold to build molecules with high affinity for the 5-HT₁ₐ receptor, which is implicated in anxiety and depression.[15] |

| Kinase Inhibitors | Oncology | Various (e.g., Imatinib, Bosutinib)[3][5] | The N-substituted piperazine motif is a classic feature of many kinase inhibitors, where it often occupies a solvent-exposed region, improving solubility and providing a key interaction point. The methyl group can fine-tune binding and selectivity.[6] |

Physicochemical and Pharmacokinetic Profile

The drug-like properties of a molecule are governed by its physicochemical characteristics. Understanding these properties for this compound is essential for its effective use in drug design.

| Property | Value (approx.) | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₂₀N₂O₂[16] | - |

| Molecular Weight | 200.28 g/mol [16][17] | Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.[18][19] |

| XLogP3 | 0.9[16] | Indicates a balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility). Complies with Lipinski's rule (logP < 5).[18] |

| H-Bond Donors | 1[16] | The unprotected N-H group. Complies with Lipinski's rule (<5).[18] |

| H-Bond Acceptors | 4 (2 Nitrogens, 2 Oxygens)[16] | The nitrogen and oxygen atoms can interact with biological targets. Complies with Lipinski's rule (<10).[18] |

| Polar Surface Area (PSA) | 41.6 Ų[16] | Suggests good potential for cell permeability and oral absorption. |

ADME Profile Considerations

The physicochemical properties of the 2-methylpiperazine core directly influence the ADME profile of the final drug molecule.

References

- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 15087784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | 120737-78-2 [sigmaaldrich.com]

- 18. physchem.org.uk [physchem.org.uk]

- 19. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

stereoisomers of 1-Boc-2-methylpiperazine and their properties

An In-Depth Technical Guide to the Stereoisomers of 1-Boc-2-methylpiperazine: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the stereoisomers of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into the structural nuances of its enantiomers, methodologies for their synthesis and separation, analytical techniques for stereochemical confirmation, and the critical role of stereoisomerism in defining pharmacological activity.

The Strategic Importance of Chirality in this compound

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] Introducing a methyl group at the C2 position creates a chiral center, giving rise to two non-superimposable mirror images: (R)-1-Boc-2-methylpiperazine and (S)-1-Boc-2-methylpiperazine.

The significance of this chirality cannot be overstated. In drug development, enantiomers of a compound often exhibit markedly different pharmacological and toxicological profiles.[3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize and isolate stereochemically pure forms of this compound is paramount for developing selective and safer drug candidates.[3][4]

Caption: The (R) and (S) enantiomers of this compound.

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure this compound can be approached via two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Racemic Synthesis followed by Chiral Resolution

This is a robust and widely used industrial method. The process begins with the synthesis of racemic 2-methylpiperazine, which is then protected with a tert-butoxycarbonyl (Boc) group. The resulting racemic this compound is then separated.

The most common resolution technique is diastereomeric salt crystallization . This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[5] By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), two diastereomeric salts are formed. These salts possess different solubilities in a given solvent, allowing one to be selectively crystallized.

A classic resolving agent for amines is tartaric acid. The process involves dissolving the racemic 2-methylpiperazine and an optically active form of tartaric acid in a suitable solvent, such as water or an alcohol/water mixture.[6] One diastereomeric salt will preferentially precipitate and can be isolated by filtration. The free base is then liberated from the salt by treatment with a base.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, often starting from a chiral precursor. For instance, enantiopure this compound derivatives can be synthesized from chiral amino acids like L-serine.[7] Other strategies involve using chiral catalysts or employing novel cyclization reactions like the Mitsunobu reaction on a chiral substrate to set the stereochemistry.[8] While potentially more elegant and efficient in terms of atom economy, these routes can require more complex starting materials and reaction conditions.

Analytical Characterization of Stereoisomers

Confirming the identity, purity, and stereochemical integrity of the enantiomers is a critical step. A combination of analytical techniques is employed for a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule.[9][10] While standard NMR cannot distinguish between enantiomers, it verifies that the correct compound has been synthesized.

-

Optical Rotation : This is the hallmark of chiral compounds. Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. The specific rotation, [α]D, is a key physical constant used to characterize the enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample. It uses a stationary phase that is itself chiral, leading to differential interaction with the two enantiomers and resulting in their separation.

-

X-Ray Crystallography : When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry (R or S configuration) of the molecule.[8]

Physicochemical and Pharmacological Properties

While enantiomers share identical physical properties like melting point and boiling point in an achiral environment, their biological properties can differ dramatically.

| Property | (R)-1-Boc-2-methylpiperazine | (S)-1-Boc-2-methylpiperazine |

| CAS Number | 170033-47-3[11] | 169447-70-5[12] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol |

| Appearance | Varies (e.g., solid, oil) | White to almost white powder/crystal[12] |

| Melting Point | Not consistently reported | 43.0 to 47.0 °C[12] |

| Storage Temp. | Room Temperature | Room Temperature, sealed in dry, dark place[12] |

Table 1: Comparative properties of the enantiomers of this compound.

The true value of separating these stereoisomers lies in their application as chiral building blocks. The specific three-dimensional arrangement of the methyl group dictates how a final drug molecule will fit into its biological target.

-

(R)-1-Boc-2-methylpiperazine is a key reagent in the synthesis of potent and bioavailable inhibitors of the Na+/H+ exchanger type 3, which are investigated for the treatment of conditions like sleep apnea.[11]

-

(S)-1-Boc-2-methylpiperazine is used in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores that act as PDE4-muscarinic antagonists.[12]

-

Studies on related chiral 2-methyl-substituted piperazines have shown that stereoisomers can exhibit distinct selectivity and activity at different receptor subtypes, such as nicotinic acetylcholine receptors.[3]

Key Experimental Protocols

Protocol 1: Boc-Protection of (S)-2-Methylpiperazine

This protocol describes the selective protection of the N1 nitrogen of an enantiopure 2-methylpiperazine. The causality for this specific procedure lies in the differential reactivity of the two nitrogen atoms. The N1 nitrogen is more sterically hindered by the adjacent methyl group, but under specific conditions, selective protection can be achieved. A common method involves transiently protecting the less hindered N4 with a silyl group.

Materials:

-

(S)-2-methylpiperazine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (nBuLi), 1.6 M in hexanes

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water, Brine, Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-2-methylpiperazine (1 equivalent) in anhydrous THF.

-

At room temperature, add nBuLi (2 equivalents) dropwise. Stir the solution for 30 minutes. This step deprotonates both nitrogen atoms.

-